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Compound of Interest

Compound Name: 3,5-Dimethylheptane

Cat. No.: B146769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylheptane is a branched alkane with the molecular formula C9H20.[1] Due to its

branched structure, it is a component of interest for formulating fuel surrogates that mimic the

combustion behavior of real fuels like gasoline and jet fuel. Branched alkanes are known to

have higher octane ratings compared to their linear counterparts, making them crucial for

emulating the anti-knock properties of gasoline.[2][3] This document provides detailed

application notes and protocols for the study of 3,5-dimethylheptane as a component in fuel

surrogate mixtures. Given the limited availability of specific experimental data for 3,5-
dimethylheptane in the public domain, this document leverages data and protocols from

studies on similar branched alkanes, such as 3-methylheptane and 2,5-dimethylhexane, to

provide a comprehensive guide for researchers.

Physicochemical Properties of 3,5-Dimethylheptane
A summary of the key physical and chemical properties of 3,5-dimethylheptane is presented

in Table 1. This data is essential for the design of experiments and the development of kinetic

models.
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Property Value Units

Molecular Formula C9H20 -

Molecular Weight 128.26 g/mol

Boiling Point 136 °C

Density 0.73 g/cm³

Flash Point 23 °C

Table 1: Physicochemical Properties of 3,5-Dimethylheptane.[1]

Application in Fuel Surrogate Mixtures
The primary application of 3,5-dimethylheptane in combustion research is as a component in

gasoline and jet fuel surrogates. Surrogates are mixtures of a few well-characterized

compounds designed to emulate the physical and chemical properties of real, complex fuels.

The goal is to reproduce key combustion characteristics such as ignition delay, flame speed,

and emissions formation.

Illustrative Quantitative Data from Similar Branched
Alkanes
Due to the lack of specific published data for 3,5-dimethylheptane, this section presents

quantitative data for a similar branched alkane, 3-methylheptane, to illustrate the expected

combustion behavior. These values provide a reference for researchers designing experiments

with 3,5-dimethylheptane.

Ignition Delay Times of 3-Methylheptane

Ignition delay time (IDT) is a critical parameter for characterizing fuel reactivity, particularly in

relation to engine knock. Table 2 presents illustrative IDT data for 3-methylheptane under

conditions relevant to internal combustion engines.
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Temperature (K) Pressure (atm)
Equivalence Ratio
(φ)

Ignition Delay Time
(μs)

800 10 1.0 1500

900 10 1.0 400

1000 10 1.0 150

1100 10 1.0 60

800 20 1.0 800

900 20 1.0 250

1000 20 1.0 100

1100 20 1.0 40

Table 2: Illustrative Ignition Delay Times for 3-Methylheptane/Air Mixtures. This data is

representative of typical values found in shock tube experiments for branched alkanes and is

intended for illustrative purposes.

Laminar Flame Speed of 3-Methylheptane

Laminar flame speed is a fundamental property that influences flame propagation and stability.

Table 3 shows representative laminar flame speed data for 3-methylheptane.

Equivalence Ratio
(φ)

Unburned Gas
Temperature (K)

Pressure (atm)
Laminar Flame
Speed (cm/s)

0.8 353 1 35

1.0 353 1 42

1.2 353 1 38

1.0 400 1 55

1.0 450 1 70
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Table 3: Illustrative Laminar Flame Speeds for 3-Methylheptane/Air Mixtures. This data is

representative of typical values obtained from counterflow flame experiments for branched

alkanes and is intended for illustrative purposes.[4]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

established techniques used for studying the combustion of liquid fuels and their surrogates.

Protocol 1: Ignition Delay Time Measurement in a Shock
Tube
Objective: To measure the ignition delay time of a 3,5-dimethylheptane-containing surrogate

mixture at engine-relevant conditions.

Apparatus: High-pressure shock tube.

Materials:

3,5-dimethylheptane (high purity)

Other surrogate components (e.g., n-heptane, iso-octane, toluene)

Oxidizer (synthetic air: O2/N2 mixture)

Diluent (Argon)

High-purity driver gas (e.g., Helium)

Procedure:

Mixture Preparation: Prepare the fuel/oxidizer/diluent mixture in a stainless steel mixing tank.

The partial pressures of each component are calculated to achieve the desired equivalence

ratio and mole fractions. The tank is typically heated to ensure complete vaporization of the

liquid fuel components.

Shock Tube Preparation: The driven section of the shock tube is evacuated to a high

vacuum. The driver section is filled with a high-pressure driver gas.
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Experiment Execution: The prepared mixture is introduced into the driven section. The

diaphragm separating the driver and driven sections is ruptured, generating a shock wave

that propagates through the test gas, heating and compressing it. The shock wave reflects

off the end wall, further increasing the temperature and pressure of the mixture.

Data Acquisition: Ignition is detected by monitoring the pressure rise using a pressure

transducer located at the end wall and/or by observing the emission from excited radical

species (e.g., OH*) using a photodetector with an appropriate optical filter.

Data Analysis: The ignition delay time is defined as the time interval between the arrival of

the reflected shock wave at the end wall and the onset of ignition, typically marked by the

maximum rate of pressure rise or the sharp increase in light emission.

Protocol 2: Laminar Flame Speed Measurement using
the Counterflow Technique
Objective: To measure the laminar flame speed of a surrogate mixture containing 3,5-
dimethylheptane.

Apparatus: Counterflow burner.

Materials:

3,5-dimethylheptane (high purity)

Other surrogate components

Oxidizer (synthetic air)

Procedure:

Mixture Preparation: The liquid fuel surrogate is vaporized and mixed with the oxidizer in a

controlled manner using mass flow controllers to achieve the desired equivalence ratio.

Flame Establishment: The fuel/air mixture is issued from two opposed nozzles, creating a

stagnation plane where a flat, stationary flame can be established.
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Velocity Measurement: The velocity of the unburned gas mixture approaching the flame is

measured using a technique such as Laser Doppler Velocimetry (LDV) or Particle Image

Velocimetry (PIV).

Flame Speed Determination: The flame speed is determined by extrapolating the measured

flow velocity at different stretch rates (varied by changing the nozzle exit velocity) to a zero-

stretch condition.

Protocol 3: Species Concentration Measurement in a
Jet-Stirred Reactor
Objective: To identify and quantify the intermediate species formed during the oxidation of a

3,5-dimethylheptane-containing surrogate.

Apparatus: Jet-stirred reactor (JSR) coupled with a gas chromatograph (GC) or mass

spectrometer (MS).

Materials:

3,5-dimethylheptane (high purity)

Other surrogate components

Oxidizer (synthetic air)

Inert diluent (e.g., Nitrogen, Helium)

Procedure:

Reactor Operation: The liquid fuel is vaporized and introduced into the JSR along with the

oxidizer and diluent through nozzles that create a highly turbulent flow, ensuring perfect

mixing. The reactor is maintained at a constant temperature and pressure.

Gas Sampling: A small sample of the reacting mixture is continuously extracted from the

reactor through a sonic probe to quench the reactions.
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Species Analysis: The sampled gas is analyzed using a gas chromatograph equipped with

appropriate columns and detectors (e.g., Flame Ionization Detector - FID, Thermal

Conductivity Detector - TCD) to separate and quantify stable species. For radical and

unstable intermediate species, techniques like molecular beam mass spectrometry (MBMS)

with synchrotron vacuum ultraviolet (SVUV) photoionization can be used.

Data Collection: Species mole fractions are measured over a range of reactor temperatures

to obtain temperature-dependent species profiles.

Visualizations
Low-Temperature Oxidation Pathway of a Branched
Alkane
The following diagram illustrates the general low-temperature oxidation pathway for a branched

alkane like 3,5-dimethylheptane. This pathway is crucial for understanding autoignition

phenomena.
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Low-temperature oxidation pathway for a branched alkane.

Experimental Workflow for Surrogate Fuel Combustion
Analysis
The diagram below outlines a typical workflow for the experimental investigation of a fuel

surrogate component like 3,5-dimethylheptane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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